molecular formula C14H22F3N3O8S B10825649 N-Formyl-Met-Ala-Ser trifluoroacetate

N-Formyl-Met-Ala-Ser trifluoroacetate

Cat. No.: B10825649
M. Wt: 449.40 g/mol
InChI Key: HOFCIUXFHIWZFN-YWUTZLAHSA-N
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Description

N-Formyl-Met-Ala-Ser TFA (17351-32-5 free base) is a peptide compound that binds to formyl peptide receptors on neutrophils. This compound is known for its role in stimulating human neutrophils through a receptor-dependent mechanism. It is a synthetic peptide that contains N-formylmethionine, alanine, and serine residues .

Preparation Methods

The synthesis of N-Formyl-Met-Ala-Ser TFA involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino group of methionine, followed by the sequential addition of alanine and serine. The formyl group is then introduced to the methionine residue. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high degree of purity .

Industrial production methods for this compound involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the use of a solid support to which the first amino acid is attached, followed by the sequential addition of protected amino acids. The peptide is then cleaved from the solid support and purified .

Chemical Reactions Analysis

N-Formyl-Met-Ala-Ser TFA undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Formyl-Met-Ala-Ser TFA has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: It is used to study the binding and activation of formyl peptide receptors on neutrophils, which are important for understanding immune responses.

    Medicine: It is used in research related to inflammation and immune system disorders, as it can mimic natural peptides involved in immune responses.

    Industry: It is used in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

N-Formyl-Met-Ala-Ser TFA exerts its effects by binding to formyl peptide receptors on neutrophils. This binding activates the receptors, leading to a cascade of intracellular signaling events that result in the activation and migration of neutrophils. The molecular targets involved in this process include G-protein-coupled receptors and downstream signaling molecules such as phospholipase C and protein kinase C .

Comparison with Similar Compounds

N-Formyl-Met-Ala-Ser TFA is similar to other formylmethionine-containing peptides, such as N-formyl-Met-Leu-Phe (FMLP). it is unique in its specific sequence of amino acids, which gives it distinct binding properties and biological activities. Similar compounds include:

  • N-formyl-Met-Leu-Phe (FMLP)
  • N-formyl-Met-Ile-Phe
  • N-formyl-Met-Val-Phe

These compounds also bind to formyl peptide receptors but differ in their amino acid sequences and resulting biological effects .

Properties

Molecular Formula

C14H22F3N3O8S

Molecular Weight

449.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H21N3O6S.C2HF3O2/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2;3-2(4,5)1(6)7/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21);(H,6,7)/t7-,8-,9-;/m0./s1

InChI Key

HOFCIUXFHIWZFN-YWUTZLAHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC=O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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